1,2-Dichloroethyl acetate

Physical Properties Thermal Stability Process Safety

1,2-Dichloroethyl acetate (CAS 10140-87-1) is a halogenated ester with the molecular formula C₄H₆Cl₂O₂ and a molecular weight of 156.99 g/mol. It appears as a water-white liquid with a density of 1.23–1.30 g/cm³ at 20°C and is miscible with alcohols and ethyl ether while being essentially insoluble in water.

Molecular Formula C4H6Cl2O2
Molecular Weight 156.99 g/mol
CAS No. 10140-87-1
Cat. No. B167441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloroethyl acetate
CAS10140-87-1
Molecular FormulaC4H6Cl2O2
Molecular Weight156.99 g/mol
Structural Identifiers
SMILESCC(=O)OC(CCl)Cl
InChIInChI=1S/C4H6Cl2O2/c1-3(7)8-4(6)2-5/h4H,2H2,1H3
InChIKeyQRNBACUXNLBSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with alcohol and ethyl ether, immiscible with wate

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloroethyl acetate (CAS 10140-87-1): A Difunctional Halogenated Ester for Synthetic Intermediate and Specialty Chemical Procurement


1,2-Dichloroethyl acetate (CAS 10140-87-1) is a halogenated ester with the molecular formula C₄H₆Cl₂O₂ and a molecular weight of 156.99 g/mol [1]. It appears as a water-white liquid with a density of 1.23–1.30 g/cm³ at 20°C and is miscible with alcohols and ethyl ether while being essentially insoluble in water . The compound is synthesized via chlorination of vinyl acetate and is primarily utilized as a synthetic intermediate in organic chemistry, notably in the production of 2-amino-5-nitrothiazole . Its bifunctional nature—featuring two reactive chlorine substituents adjacent to an acetate ester group—enables a distinct reactivity profile compared to monohalogenated or non-ester analogs [1][2].

Why 1,2-Dichloroethyl acetate Cannot Be Directly Substituted with Monochloro Analogs or Non-Ester Dichloroethanes in Regulated Synthetic Routes


The substitution of 1,2-dichloroethyl acetate (CAS 10140-87-1) with superficially similar compounds—such as monochloroethyl acetates or non-ester dichloroethanes—introduces quantifiable deviations in physical properties, reaction kinetics, and product outcomes. Specifically, the presence of two vicinal chlorine atoms adjacent to an ester function confers a distinct boiling point (176.8°C), higher flash point (152°C), and a dual-site nucleophilic substitution capacity that monochloro analogs (e.g., 2-chloroethyl acetate, B.P. 145°C) lack . Furthermore, in key synthetic applications like the preparation of 2-amino-5-nitrothiazole, the use of 1,2-dichloroethyl acetate is explicitly taught in the patent literature; replacement with a monochloro analog would alter stoichiometry and necessitate process revalidation [1]. The difunctional nature also shifts acid-catalyzed hydrolysis mechanisms from a singular AAC2 pathway to a simultaneous AAC2/A–BAC3 mechanism, a kinetic distinction with implications for process control and byproduct profiles [2]. These cumulative differences render simple interchange without requalification impractical in regulated synthetic and industrial settings.

1,2-Dichloroethyl acetate (CAS 10140-87-1): Quantitative Differentiation Evidence for Scientific and Procurement Decisions


Boiling Point and Flash Point: 1,2-Dichloroethyl acetate Exhibits Significantly Higher Thermal Stability than 2-Chloroethyl Acetate

When compared to the monochloro analog 2-chloroethyl acetate (CAS 542-58-5), 1,2-dichloroethyl acetate demonstrates a substantially elevated boiling point and flash point, indicating lower volatility and potentially reduced flammability risk during processing [1]. The addition of a second chlorine atom increases molecular weight from 122.55 g/mol to 156.99 g/mol and strengthens intermolecular interactions, directly impacting these critical handling parameters .

Physical Properties Thermal Stability Process Safety

Nucleophilic Substitution Capacity: 1,2-Dichloroethyl acetate Offers Double the Reactive Sites per Molecule Compared to Monochloro Analogs

1,2-Dichloroethyl acetate possesses two electrophilic carbon–chlorine bonds, enabling a theoretical molar substitution capacity of 2 equivalents per mole, whereas monochloro analogs such as 2-chloroethyl acetate (CAS 542-58-5) and 1-chloroethyl acetate (CAS 5912-58-3) can accept only 1 equivalent of nucleophile [1]. This difunctionality is exploited in stepwise or crosslinking reactions, offering distinct synthetic flexibility not available with single-site reagents [2].

Reactivity Nucleophilic Substitution Crosslinking

Patent-Documented Specificity: 1,2-Dichloroethyl acetate is the Prescribed Intermediate for 2-Amino-5-nitrothiazole Synthesis

In the patented process for preparing 2-amino-5-nitrothiazole—a critical intermediate for pharmaceuticals and dyes—the reaction sequence explicitly specifies the use of a 1,2-dihaloethyl acetate, with 1,2-dichloroethyl acetate being the prototypical embodiment [1]. Substitution with a monohaloethyl acetate would alter the stoichiometry of the subsequent thiourea condensation, potentially compromising yield and purity as established by the validated process .

Patent Literature Synthetic Route Pharmaceutical Intermediates

Acid-Catalyzed Hydrolysis Mechanism: Dichloro-Substituted Acetates Follow a Dual Pathway, Distinguishing Them from Monochloro Esters

Kinetic studies on chloro-substituted alkyl acetates reveal that while monochloroesters hydrolyze via a singular AAC2 mechanism, esters bearing two chloro-substituents (such as 1,2-dichloroethyl acetate) undergo acid-catalyzed hydrolysis simultaneously through both AAC2 and A–BAC3 pathways [1]. This mechanistic bifurcation can influence reaction rate profiles and product distributions under acidic conditions, a factor that must be considered during process design.

Reaction Kinetics Hydrolysis Mechanism

Acute Inhalation Toxicity: 1,2-Dichloroethyl acetate (LC Low 0.10 mg/L/4h) Compared to 1,2-Dichloroethane

Safety data sheets for 1,2-dichloroethyl acetate report an acute inhalation toxicity (LC low, rat) of 0.10 mg/L/4h [1]. In contrast, the structurally related non-ester analog 1,2-dichloroethane (EDC) exhibits a 4-hour LC50 of approximately 1,000 ppm (≈4.1 mg/L) in rats, indicating that 1,2-dichloroethyl acetate is approximately 40-fold more toxic by inhalation on a mass-concentration basis [2]. This pronounced difference underscores the need for distinct handling and engineering controls when selecting between these compounds for a given application.

Toxicity Safety Inhalation Hazard

Optimal Procurement and Application Scenarios for 1,2-Dichloroethyl acetate (CAS 10140-87-1)


Synthesis of 2-Amino-5-nitrothiazole for Pharmaceutical and Dye Intermediates

Procure 1,2-dichloroethyl acetate when executing the patented route to 2-amino-5-nitrothiazole, a versatile building block for antimicrobial agents and disperse dyes. The process involves halogenating vinyl acetate to yield 1,2-dichloroethyl acetate, which then condenses with thiourea and undergoes nitration [1]. The difunctional nature of the reagent is essential for the correct stoichiometry of the ring-forming step; substitution with monochloro analogs would require substantial process reoptimization.

Stepwise or Crosslinking Nucleophilic Substitution Reactions

Employ 1,2-dichloroethyl acetate in synthetic sequences where two sequential nucleophilic substitutions are desired, or where a single molecule can serve as a crosslinking node. With two electrophilic C–Cl bonds, this compound can accept 2 equivalents of nucleophile (e.g., amines, thiols) per mole, enabling efficient construction of more complex architectures or polymeric networks [2]. Monochloroethyl acetates cannot replicate this difunctional reactivity without additional synthetic steps.

Processes Requiring Lower Volatility and Higher Flash Point Solvents/Reagents

In reaction schemes where the reagent also functions as a solvent or where thermal stability is paramount, 1,2-dichloroethyl acetate (B.P. 176.8°C, flash point ≥72.4°C) presents a safer and less volatile alternative to 2-chloroethyl acetate (B.P. 145°C, flash point 54°C) . The reduced vapor pressure minimizes evaporative losses during prolonged heating and lowers the risk of flammable vapor accumulation, an important consideration for scale-up and pilot plant operations.

Environmental Fate and Atmospheric Half-Life Studies

For researchers investigating the atmospheric persistence of halogenated esters, 1,2-dichloroethyl acetate exhibits an estimated hydroxyl radical reaction rate constant of 0.5946 × 10⁻¹² cm³/molecule·sec, corresponding to an atmospheric half-life of approximately 18 days (assuming 1.5 × 10⁶ OH/cm³) [3]. This data supports modeling of environmental dispersion and degradation pathways, differentiating it from more rapidly oxidized or more persistent chlorinated compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dichloroethyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.